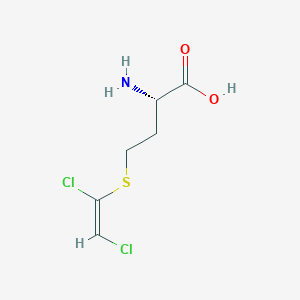
S-(1,2-Dichlorovinyl)homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1,2-Dichlorovinyl)homocysteine (DCVC) is a toxic compound that is formed during the metabolism of trichloroethylene (TCE), a widely used industrial solvent. DCVC has been extensively studied in scientific research due to its potential health hazards and environmental impact.
作用机制
S-(1,2-Dichlorovinyl)homocysteine exerts its toxic effects by inhibiting the activity of cystathionine β-synthase (CBS), an enzyme involved in the metabolism of homocysteine. This inhibition leads to the accumulation of homocysteine, which can cause oxidative stress and DNA damage. This compound also inhibits the activity of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound exposure has been shown to cause a wide range of biochemical and physiological effects, including liver and kidney damage, oxidative stress, DNA damage, and altered gene expression. This compound has also been shown to induce apoptosis and cell cycle arrest in various cell types.
实验室实验的优点和局限性
S-(1,2-Dichlorovinyl)homocysteine is a useful tool for studying the mechanism of TCE-induced toxicity and carcinogenicity. It is also a valuable biomarker for TCE exposure and toxicity in humans and animals. However, this compound is a highly toxic compound that requires careful handling and disposal.
未来方向
Future research on S-(1,2-Dichlorovinyl)homocysteine should focus on developing more sensitive and specific biomarkers for TCE exposure and toxicity. There is also a need for further studies on the molecular mechanisms underlying this compound-induced toxicity and carcinogenicity. Additionally, the development of new therapeutic strategies for this compound-induced toxicity and carcinogenicity is an important area of research.
合成方法
S-(1,2-Dichlorovinyl)homocysteine is synthesized by the reaction of TCE with homocysteine in the presence of glutathione-S-transferase (GST). This reaction results in the formation of this compound, glutathione (GSH), and S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG can further be metabolized to this compound through the action of γ-glutamyl transpeptidase.
科学研究应用
S-(1,2-Dichlorovinyl)homocysteine has been extensively studied in scientific research due to its potential health hazards and environmental impact. It is used as a biomarker for TCE exposure and toxicity in humans and animals. This compound is also used as a tool for studying the mechanism of TCE-induced toxicity and carcinogenicity.
属性
CAS 编号 |
102916-85-8 |
|---|---|
分子式 |
C28H19FN4O8 |
分子量 |
230.11 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[(E)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1 |
InChI 键 |
FLDHIRRXGKLJDM-BNWFAOCJSA-N |
手性 SMILES |
C(CS/C(=C\Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
规范 SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
同义词 |
DCVHC S-(1,2-dichlorovinyl)homocysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



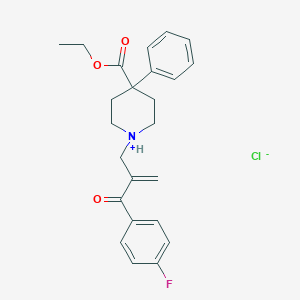
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
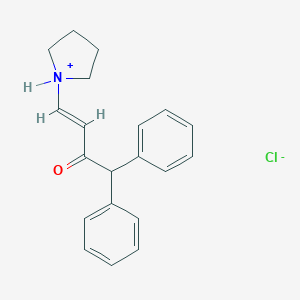
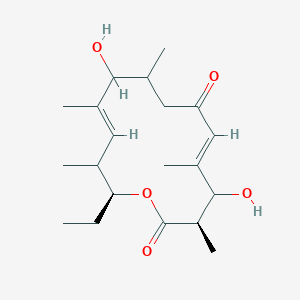
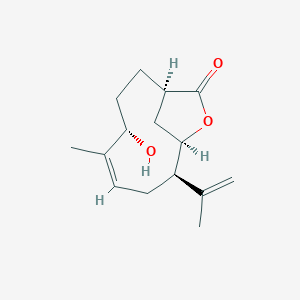
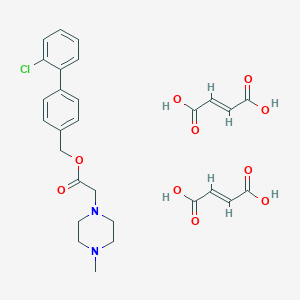
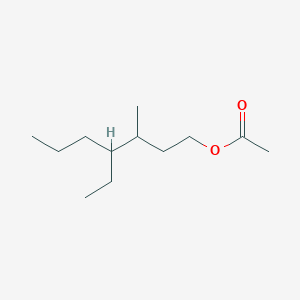
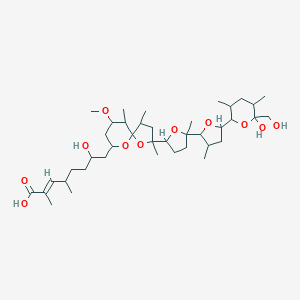
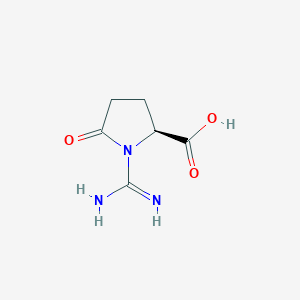
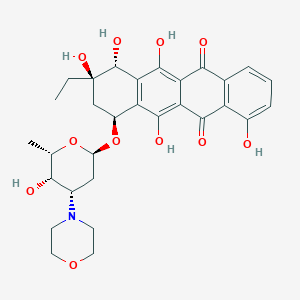
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
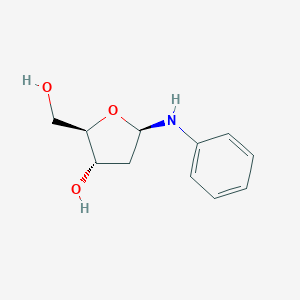
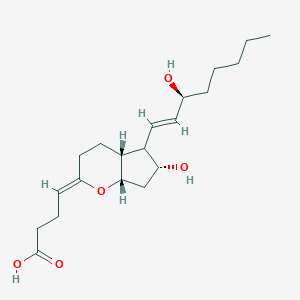
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)